N,N'-(2-methyl-5-nitrobenzene-1,3-diyl)bis[2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanamide]
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Overview
Description
N,N’-(2-methyl-5-nitrobenzene-1,3-diyl)bis[2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanamide] is a complex organic compound characterized by its unique structure, which includes a benzene ring substituted with nitro and methyl groups, and two amide groups each attached to a highly fluorinated propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(2-methyl-5-nitrobenzene-1,3-diyl)bis[2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanamide] typically involves multiple steps, starting with the preparation of the benzene ring with the desired substituents. This can be achieved through electrophilic aromatic substitution reactions, where the nitro and methyl groups are introduced onto the benzene ring . The next step involves the formation of the amide groups, which can be done by reacting the substituted benzene with the appropriate amine and acid chloride under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and equipment. The process would also need to be designed to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N,N’-(2-methyl-5-nitrobenzene-1,3-diyl)bis[2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanamide] can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluorinated propyl chains can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives with additional oxygen atoms.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted fluorinated propyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and inhibition due to its unique structure.
Medicine: Investigated for its potential as a drug candidate due to its ability to interact with biological molecules.
Mechanism of Action
The mechanism of action of N,N’-(2-methyl-5-nitrobenzene-1,3-diyl)bis[2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanamide] involves its interaction with specific molecular targets. The nitro and amide groups can form hydrogen bonds with biological molecules, while the fluorinated propyl chains can interact with hydrophobic regions. These interactions can affect the function of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N,N’-(ethane-1,2-diyl)bis(benzamides): Similar structure but with ethane instead of the fluorinated propyl chains.
N,N’-bis(benzamides): Lacks the nitro and methyl groups on the benzene ring.
Uniqueness
N,N’-(2-methyl-5-nitrobenzene-1,3-diyl)bis[2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanamide] is unique due to its highly fluorinated propyl chains, which impart unique properties such as high thermal stability and resistance to chemical degradation.
Properties
Molecular Formula |
C15H7F14N3O6 |
---|---|
Molecular Weight |
591.21 g/mol |
IUPAC Name |
2,2,3,3-tetrafluoro-N-[2-methyl-5-nitro-3-[[2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanoyl]amino]phenyl]-3-(trifluoromethoxy)propanamide |
InChI |
InChI=1S/C15H7F14N3O6/c1-4-6(30-8(33)10(16,17)12(20,21)37-14(24,25)26)2-5(32(35)36)3-7(4)31-9(34)11(18,19)13(22,23)38-15(27,28)29/h2-3H,1H3,(H,30,33)(H,31,34) |
InChI Key |
YCFYWRFJMPJSMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1NC(=O)C(C(OC(F)(F)F)(F)F)(F)F)[N+](=O)[O-])NC(=O)C(C(OC(F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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